molecular formula C15H16FN3O4S B2978745 N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,5-dimethylfuran-3-carboxamide CAS No. 2034589-36-9

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2978745
CAS No.: 2034589-36-9
M. Wt: 353.37
InChI Key: WGZHQVJGFNPFKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound was carried out at Cambridge Major Laboratories, Germantown, WI using a specific synthetic method . The batch used for the 90-day subchronic and developmental toxicity studies was prepared in conformance with GMPs as described in the ICH GMP Guidelines for APIs .

Scientific Research Applications

Synthesis and Cytotoxic Activity

A study by Deady et al. (2005) expanded the synthesis of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids, introducing a broad range of 2-substituents. Derived carboxamides, especially those with a 4-N-[2-(dimethylamino)ethyl] structure, demonstrated potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma (LLTC), with some compounds achieving IC50 values below 10 nM. This suggests potential applications in cancer therapy due to the diverse structural adaptability and potent cytotoxic effects of these carboxamide derivatives (Deady et al., 2005).

Antimicrobial and Anti-inflammatory Agents

Research by Abu‐Hashem et al. (2020) synthesized novel carboxamide derivatives from visnaginone and khellinone, leading to compounds with significant COX-2 selectivity, analgesic, and anti-inflammatory activities. This suggests the compound's utility in developing new therapeutic agents targeting inflammation and pain management, highlighting the versatile medicinal applications of such chemical structures (Abu‐Hashem et al., 2020).

Orexin Receptor Mechanisms in Compulsive Eating

Piccoli et al. (2012) investigated the role of Orexin-1 Receptor (OX1R) mechanisms on compulsive food consumption using specific OX1R antagonists, suggesting that selective antagonism at OX1R could offer a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component. This study illustrates the potential of targeting specific neural pathways for therapeutic interventions in eating disorders (Piccoli et al., 2012).

Aromatic Polyamides for Material Science

Hsiao and Huang (1997) developed aromatic polyamides based on ether-sulfone-dicarboxylic acids, presenting materials with high thermal stability and distinct glass transition temperatures. These materials' properties, including solubility in polar solvents and the ability to form tough, transparent films, point to their utility in various high-performance material science applications (Hsiao & Huang, 1997).

Anticancer Activity of Amino Acid Ester Derivatives

Xiong et al. (2009) synthesized amino acid ester derivatives containing 5-fluorouracil, showing significant inhibitory effects against leukemia HL-60 and liver cancer BEL-7402 cell lines. This study suggests the potential of such derivatives in enhancing the efficacy of established cancer treatments, offering a pathway for the development of new anticancer drugs (Xiong et al., 2009).

Properties

IUPAC Name

N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O4S/c1-8-5-10(9(2)23-8)15(20)17-12-7-14-13(6-11(12)16)18(3)24(21,22)19(14)4/h5-7H,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZHQVJGFNPFKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC3=C(C=C2F)N(S(=O)(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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